Cas no 14008-53-8 (3-bromo-1λ?-thiolane-1,1-dione)
3-bromo-1λ?-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-Bromotetrahydrothiophene 1,1-dioxide
- 3-Bromo-1-thiolane-1,1-dione
- 3-bromotetrahydrothiophene 1,1-dioxide(SALTDATA: FREE)
- 3-bromothiolane 1,1-dioxide
- 3-Bromosulfolane
- 3-Bromotetrahydrothiophene-1,1-dioxide
- 3-bromothiolane-1,1-dione
- 3-Brom-tetrahydrothiophen-1.1-dioxid
- BRN 1237584
- Bromosulfolane
- Tetrahydro-3-bromothiophene 1,1-dioxide
- Thiophene, tetrahydro-3-bromo-, 1,1-dioxide
- Nsc25579
- Thiophene, 3-bromotetrahydro-, 1,1-dioxide
- 3-bromo-1λ?-thiolane-1,1-dione
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- MDL: MFCD00456581
- Inchi: 1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
- InChI Key: IPOKQKBJDASROB-UHFFFAOYSA-N
- SMILES: BrC1CCS(C1)(=O)=O
Computed Properties
- Exact Mass: 197.93501
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.603 (estimate)
- PSA: 34.14
- LogP: 1.64920
3-bromo-1λ?-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B421845-25mg |
3-Bromo-1-thiolane-1,1-dione |
14008-53-8 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B421845-50mg |
3-Bromo-1-thiolane-1,1-dione |
14008-53-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B421845-250mg |
3-Bromo-1-thiolane-1,1-dione |
14008-53-8 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Alichem | A169003848-5g |
3-Bromotetrahydrothiophene1,1-dioxide |
14008-53-8 | 95% | 5g |
1,736.64 USD | 2021-06-01 | |
| Alichem | A169003848-10g |
3-Bromotetrahydrothiophene1,1-dioxide |
14008-53-8 | 95% | 10g |
2,580.84 USD | 2021-06-01 | |
| Alichem | A169003848-25g |
3-Bromotetrahydrothiophene1,1-dioxide |
14008-53-8 | 95% | 25g |
4,877.60 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D777791-5g |
3-Bromotetrahydrothiophene 1,1-Dioxide |
14008-53-8 | 95% | 5g |
$975 | 2023-05-11 | |
| Chemenu | CM374936-100mg |
3-Bromotetrahydrothiophene 1,1-dioxide |
14008-53-8 | 95%+ | 100mg |
$157 | 2023-03-07 | |
| Chemenu | CM374936-250mg |
3-Bromotetrahydrothiophene 1,1-dioxide |
14008-53-8 | 95%+ | 250mg |
$262 | 2023-03-07 | |
| Chemenu | CM374936-500mg |
3-Bromotetrahydrothiophene 1,1-dioxide |
14008-53-8 | 95%+ | 500mg |
$381 | 2022-09-03 |
3-bromo-1λ?-thiolane-1,1-dione Suppliers
3-bromo-1λ?-thiolane-1,1-dione Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-bromo-1λ?-thiolane-1,1-dione
Introduction to 3-Bromo-1λ?-Thiolane-1,1-Dione (CAS No. 14008-53-8)
3-Bromo-1λ?-thiolane-1,1-dione (CAS No. 14008-53-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinct chemical structure, which includes a bromine atom and a thiolane ring system. The presence of these functional groups imparts specific chemical properties that make it a valuable reagent in various synthetic processes and biological studies.
The chemical structure of 3-bromo-1λ?-thiolane-1,1-dione is defined by its molecular formula, C4H6BrO2S. The bromine atom at the 3-position and the thiolane ring with a dione functionality at the 1-position are key features that contribute to its reactivity and potential applications. The thiolane ring is a six-membered ring containing sulfur, which can undergo various chemical transformations, making it a useful intermediate in organic synthesis.
In recent years, 3-bromo-1λ?-thiolane-1,1-dione has been extensively studied for its potential in drug discovery and development. One of the primary areas of interest is its role as a building block in the synthesis of bioactive molecules. The bromine atom can be readily substituted with other functional groups through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. This versatility allows chemists to create a wide range of derivatives with diverse biological activities.
A notable application of 3-bromo-1λ?-thiolane-1,1-dione is in the development of antiviral agents. Recent research has shown that compounds derived from this scaffold exhibit potent antiviral activity against several viral strains, including influenza and herpes simplex virus (HSV). The mechanism of action involves the inhibition of viral replication through the disruption of key viral enzymes or pathways. This makes 3-bromo-1λ?-thiolane-1,1-dione-based compounds promising candidates for further development as antiviral therapeutics.
Beyond antiviral applications, 3-bromo-1λ?-thiolane-1,1-dione has also shown potential in cancer research. Studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 3-bromo-1λ?-thiolane-1,1-dione selectively inhibited the activity of the PI3K/Akt pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
The synthetic accessibility of 3-bromo-1λ?-thiolane-1,1-dione is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common method involves the reaction of 2-bromothiophenol with carbon disulfide followed by oxidation to form the dione functionality. These synthetic methods are robust and can be easily adapted to produce various substituted derivatives, further expanding the scope of its applications.
In addition to its use as a synthetic intermediate and bioactive molecule, 3-bromo-1λ?-thiolane-1,1-dione has also been explored for its potential as a probe in chemical biology studies. Its unique chemical properties make it suitable for labeling and imaging applications. For instance, researchers have utilized derivatives of this compound to study protein-protein interactions and enzyme kinetics in living cells. The ability to introduce fluorescent or biotinylated tags into these derivatives allows for real-time monitoring of biological processes at the molecular level.
The safety profile of 3-bromo-1λ?-thiolane-1,1-dione is an important consideration for its use in pharmaceutical research. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize exposure risks. Studies on its toxicity have shown that it exhibits low acute toxicity but may have long-term effects at high concentrations. Therefore, further research is needed to fully understand its safety profile before considering it for clinical applications.
In conclusion, CAS No. 14008-53-8 (3-Bromo-1λ? -Thiolane-1, 1-Dione) (CAS No. 14008-53-8)) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique chemical structure and versatile reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in the development of novel therapeutics and diagnostic tools..
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